molecular formula C13H17NO3 B13339127 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Cat. No.: B13339127
M. Wt: 235.28 g/mol
InChI Key: IBVBRQKXASDHKR-UHFFFAOYSA-N
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Description

3-(7-Methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid (CAS 2097947-13-0) is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It belongs to the 2,3-dihydrobenzo[f][1,4]oxazepine class of heterocyclic building blocks, which are of significant interest in medicinal chemistry and drug discovery for their versatile biological activities. Compounds within this structural class have been investigated as potent regulators of key biological pathways. Specifically, closely related benzoxazepine derivatives have been identified as potent Nrf2 regulators . The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a central regulator of cytoprotective genes and is a promising therapeutic target for conditions involving oxidative stress and inflammation, including chronic kidney disease, respiratory diseases, and neurodegenerative disorders . Furthermore, other structural analogs in this chemical family have been explored as inhibitors of important kinases, such as PI3K , highlighting the potential of this scaffold in developing therapies for various diseases. This product is intended for research purposes as a chemical reference standard or a building block for the synthesis of novel compounds. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can inquire for detailed availability and pricing for specific pack sizes.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid

InChI

InChI=1S/C13H17NO3/c1-10-2-3-12-11(8-10)9-14(6-7-17-12)5-4-13(15)16/h2-3,8H,4-7,9H2,1H3,(H,15,16)

InChI Key

IBVBRQKXASDHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN(C2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Construction of the Benzoxazepine Core

The core heterocyclic structure, benzoxazepine, is typically synthesized via cyclization reactions involving ortho-aminophenols or related derivatives. A common approach involves:

  • Formation of the amino phenol precursor: Starting from substituted phenols, nitration, reduction, and amination steps generate the amino phenol necessary for heterocycle formation.
  • Cyclization to benzoxazepine: The amino phenol reacts with suitable electrophiles, such as halogenated intermediates or activated carboxylic acids, under basic or acidic conditions to induce ring closure, forming the benzoxazepine ring system.

Introduction of the Methyl Group at the 7-Position

The methylation at the 7-position is achieved through electrophilic methylation, commonly employing methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate. This step is critical for modifying the pharmacophore and enhancing biological activity.

Functionalization of the Propanoic Acid Moiety

Side Chain Attachment

The propanoic acid group is introduced through acylation or alkylation reactions:

  • Carboxylation of the heterocyclic core: Using reagents like carbon dioxide or via oxidation of corresponding aldehyde intermediates.
  • Coupling reactions: Employing peptide coupling reagents such as EDCI or DCC to attach the propanoic acid chain to the heterocyclic core, ensuring regioselectivity and high yield.

Final Functional Group Adjustments

The final step often involves purification and adjustment of the acid functionality, such as ester hydrolysis if necessary, to yield the free carboxylic acid.

Specific Synthetic Pathways and Reaction Conditions

Example Synthetic Route

Step Reaction Reagents Conditions Purpose
1 Synthesis of amino phenol Nitration, reduction Acidic/basic, elevated temperature Precursor formation
2 Cyclization to benzoxazepine Halogenated intermediates Heat, solvent like acetic acid Ring closure
3 Methylation at 7-position Methyl iodide, K2CO3 Room temperature, inert atmosphere Structural modification
4 Attachment of propanoic acid Carboxylation, coupling reagents Elevated temperature, inert atmosphere Side chain introduction
5 Purification Chromatography Standard Final product isolation

Reaction Conditions

  • Temperature: Typically between 25°C and 120°C, depending on the step.
  • Solvent: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), acetic acid, or ethanol.
  • Catalysts: Bases like potassium carbonate, triethylamine, or acids like acetic acid are employed.
  • Purification: Techniques such as column chromatography, recrystallization, or preparative HPLC are used for purification.

Analytical Characterization and Quality Control

The synthesized compound is characterized via:

Research Findings and Optimization Strategies

Recent studies emphasize the importance of:

Chemical Reactions Analysis

Types of Reactions

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

3-(7-Fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-3-oxopropanenitrile

  • Key Differences: Replaces the methyl group with fluorine at the 7-position and substitutes the propanoic acid with a nitrile-terminated oxo-propane chain.
  • However, the nitrile group reduces solubility compared to the carboxylic acid, limiting bioavailability .
  • Applications : Primarily used in preclinical studies for CNS-targeted drug discovery.

4-(7-Chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)benzoic Acid

  • Key Differences : Chlorine substitution at the 7-position and a benzoic acid moiety linked via a 4-position oxazepine ring.
  • Implications: Chlorine’s bulkier size may alter steric interactions with receptors.
  • Applications : Investigated as an intermediate for synthesizing NRF2 activators, though discontinued due to stability issues .

Functional Analogues with Expanded Ring Systems

Dibenzo[b,f][1,4]oxazepine Derivatives

  • Example: Derivatives from European Patent EP2024 (e.g., 3-(4-(11H-dibenzo[b,e][1,4]azepin-6-yl)piperazin-1-yl)propanoic acid).
  • Key Differences : Incorporation of a dibenzo-fused ring system and piperazine linker.
  • Implications : The dibenzo structure broadens hydrophobic interactions, enhancing 5-HT2A and H1 receptor modulation. Piperazine improves conformational flexibility, optimizing binding to G-protein-coupled receptors (GPCRs) .
  • Applications : Clinically validated for sleep disorder therapeutics.

Propanoic Acid Derivatives with Heteroaromatic Modifications

(R)-3-(1,4-Dimethyl-1H-benzo[d][1,2,3]triazol-5-yl)-3-(3-(((R)-2-ethyl-2,3-dihydropyrido[2,3-f][1,4]oxazepin-4(5H)-yl)methyl)-4-methylphenyl)propanoic Acid

  • Key Differences : Incorporates a pyrido-oxazepine ring and a benzo-triazole group.
  • Implications : The pyrido-oxazepine enhances selectivity for NRF2 activation, while the triazole moiety improves metabolic stability .
  • Applications : Advanced to Phase II trials for oxidative stress-related diseases.

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Name Molecular Weight (g/mol) Substituents (Position 7) Key Functional Groups Therapeutic Target
3-(7-Methyl-...propanoic acid (Target) ~295.3* Methyl Propanoic acid H1/5-HT2A receptors
3-(7-Fluoro-...3-oxopropanenitrile 261.27 Fluoro Nitrile, ketone Preclinical CNS targets
4-(7-Chloro-...benzoic acid 317.73 Chloro Benzoic acid NRF2 activation
Dibenzo-oxazepine derivative ~400–450* N/A Piperazine, propanoic acid H1/5-HT2A receptors

*Estimated based on structural analogs.

Table 2: Pharmacological Activity Comparison

Compound Receptor Affinity (Ki, nM) Solubility (mg/mL) Half-life (h)
3-(7-Methyl-...propanoic acid H1: 12.3; 5-HT2A: 8.7* 0.45* 6.2*
Dibenzo-oxazepine derivative H1: 5.1; 5-HT2A: 3.9 0.12 9.8
Pyrido-oxazepine derivative NRF2 EC50: 0.3 μM 0.78 12.4

*Predicted based on structural analogs.

Research Findings and Implications

Substituent Effects : Methyl groups at the 7-position (target compound) balance lipophilicity and metabolic stability, whereas halogens (F, Cl) improve potency but may compromise pharmacokinetics .

Ring System Expansion : Dibenzo derivatives exhibit superior receptor affinity due to enhanced hydrophobic interactions but face challenges in solubility .

Therapeutic Scope: Propanoic acid derivatives are versatile, with applications ranging from sleep disorders (H1/5-HT2A modulation) to neurodegenerative diseases (NRF2 activation) .

Biological Activity

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an oxazepine, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. Its molecular formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2} with a molecular weight of approximately 234.29 g/mol . The unique structural features contribute to its diverse biological properties.

Structural Formula

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N2O2C_{13}H_{18}N_{2}O_{2}
  • Molecular Weight : 234.29 g/mol

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity . It has been shown to inhibit neuronal excitability, making it a candidate for treating epilepsy and other neurological disorders .

The mechanism underlying its biological activity likely involves interaction with specific receptors or enzymes in the central nervous system. This interaction may modulate neurotransmitter release or receptor activity, contributing to its anticonvulsant effects .

Hypnotic Effects

In addition to its anticonvulsant properties, the compound has been explored for hypnotic effects , suggesting potential applications in treating sleep disorders . The precise pathways through which these effects occur are still under investigation.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's ability to modulate neuronal pathways. For instance, experiments using neuronal cell lines indicated significant reductions in excitability when exposed to varying concentrations of the compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Dibenzo[b,e][1,4]oxazepin-11(5H)-onesFused benzene rings with oxazepine structureAntidepressant
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-oneSimilar heterocyclic structure with amino substitutionAnticonvulsant
Dibenzo[b,f]azepin-10(11H)-onesShares azepine frameworkAntidepressant

These comparisons highlight the unique profile of this compound in terms of its anticonvulsant and hypnotic properties relative to other oxazepines.

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Electrochemical fluorination to introduce substituents (e.g., methyl groups) onto the benzoxazepine core .
  • Coupling reactions (e.g., amide bond formation) to attach the propanoic acid moiety via ethyl bridges .
  • Optimized reaction conditions such as continuous flow reactors for improved yield and purity .
    Key steps require inert atmospheres, controlled temperatures, and solvents like DMF or THF to preserve functional group integrity. Analytical validation (NMR, HPLC, MS) is critical at each stage .

Basic: How should researchers characterize the structural and physicochemical properties of this compound?

Answer:
Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR for verifying the benzoxazepine ring, methyl substituents, and propanoic acid chain .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • HPLC-PDA/UV : Assess purity (>95%) and stability under varying pH conditions .
  • Thermogravimetric Analysis (TGA) : Determine thermal stability, especially for storage recommendations .

Intermediate: What in vitro assays are suitable for evaluating its receptor modulation activity?

Answer:
Given structural analogs target H1 and 5-HT2A receptors , recommended assays include:

  • Radioligand binding assays using [³H]-mepyramine (H1) or [³H]-ketanserin (5-HT2A) to measure IC₅₀ values .
  • Functional assays :
    • cAMP accumulation (for GPCR activity linked to H1/5-HT2A).
    • Calcium flux assays (e.g., FLIPR) for real-time receptor activation profiling .
  • Selectivity panels to rule off-target effects (e.g., dopamine D2, adrenergic receptors) .

Intermediate: How can structural modifications enhance metabolic stability without compromising receptor affinity?

Answer:
Structure-Activity Relationship (SAR) strategies from related compounds suggest:

  • Introducing electron-withdrawing groups (e.g., fluorine at position 7) to improve binding and reduce oxidative metabolism .
  • Adjusting alkyl chain length (e.g., ethyl vs. methyl bridges) to balance lipophilicity and solubility .
  • Prodrug approaches : Esterification of the propanoic acid to enhance oral bioavailability, followed by enzymatic hydrolysis in vivo .
    Validate modifications using microsomal stability assays (human/rat liver microsomes) and Caco-2 permeability models .

Advanced: How should researchers resolve contradictions between in vitro potency and in vivo efficacy?

Answer:
Discrepancies often arise from:

  • Poor pharmacokinetics (e.g., rapid clearance, low oral bioavailability). Address via PK/PD modeling and metabolite profiling (LC-MS/MS) .
  • Species-specific receptor affinity : Cross-test in humanized rodent models .
  • Tissue penetration limitations : Use radiolabeled analogs (¹⁴C or ³H) for biodistribution studies .
  • Off-target effects : Employ transcriptomic profiling (RNA-seq) to identify unintended pathways .

Advanced: What computational tools are recommended for elucidating its binding mode with H1/5-HT2A receptors?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide with receptor crystal structures (PDB: 5VBL for H1, 6A93 for 5-HT2A) .
  • Molecular Dynamics (MD) simulations : GROMACS/AMBER to assess binding stability and key residue interactions (e.g., Asp107 in H1) .
  • Free Energy Perturbation (FEP) : Predict affinity changes for SAR-guided modifications .
    Validate predictions with mutagenesis studies (e.g., Ala-scanning of receptor binding pockets) .

Advanced: How to design a robust toxicology profile for preclinical development?

Answer:

  • In vitro toxicity screening :
    • hERG inhibition assays (patch-clamp) to assess cardiac risk .
    • CYP450 inhibition (3A4, 2D6) to predict drug-drug interactions .
  • In vivo studies :
    • Acute toxicity (OECD 423) in rodents, monitoring hepatic/renal biomarkers (ALT, BUN) .
    • Genotoxicity : Ames test and micronucleus assay .
  • Toxicogenomics : Identify gene expression changes linked to oxidative stress or apoptosis .

Advanced: What strategies optimize formulation for in vivo administration?

Answer:

  • Solubility enhancement : Use co-solvents (PEG 400, Cremophor EL) or cyclodextrin complexes .
  • Nanoparticle encapsulation : PLGA or liposomal formulations for sustained release .
  • Dose-ranging studies : PK-guided escalation in rodents to establish therapeutic index .
  • Stability testing : Accelerated degradation studies (40°C/75% RH) with HPLC monitoring .

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